Methyl 5-chloro-4-oxohexanoate

Catalog No.
S3266075
CAS No.
2801-75-4
M.F
C7H11ClO3
M. Wt
178.61
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-chloro-4-oxohexanoate

CAS Number

2801-75-4

Product Name

Methyl 5-chloro-4-oxohexanoate

IUPAC Name

methyl 5-chloro-4-oxohexanoate

Molecular Formula

C7H11ClO3

Molecular Weight

178.61

InChI

InChI=1S/C7H11ClO3/c1-5(8)6(9)3-4-7(10)11-2/h5H,3-4H2,1-2H3

InChI Key

SWNOBSIHUWZFLM-UHFFFAOYSA-N

SMILES

CC(C(=O)CCC(=O)OC)Cl

solubility

not available

Synthesis of Chiral Intermediates

Scientific Field: Organic Chemistry

Application Summary: Methyl 5-chloro-4-oxohexanoate serves as a precursor in the synthesis of chiral intermediates. These intermediates are essential for producing various pharmaceuticals, especially those that require a specific stereochemistry.

Methods of Application: The compound undergoes enzymatic processes that involve selective reduction and purification steps. The enzymes used can be immobilized and reused, enhancing the efficiency of the process.

Results: The synthesis approach results in high yields and excellent enantioselectivity, which is critical for the subsequent pharmaceutical applications .

Enzymatic Preparation of Unnatural Amino Acids

Scientific Field: Biochemistry

Application Summary: In the field of biochemistry, Methyl 5-chloro-4-oxohexanoate is utilized for the enzymatic preparation of unnatural amino acids. These amino acids find applications in drug design and protein engineering.

Methods of Application: The enzymatic preparation involves the use of biocatalysts to achieve the desired chirality and structure of the amino acids. Techniques such as directed evolution are employed to enhance enzyme activity and selectivity.

Results: The process leads to the production of amino acids with high enantiomeric purity, which is vital for their use in therapeutic applications .

Molecular Structure Analysis

The structure of Methyl 5-chloro-4-oxohexanoate consists of a six-carbon chain with a methyl group (CH3) attached to the first carbon, a chlorine atom (Cl) on the fifth carbon, and a ketone group (C=O) on the fourth carbon. The molecule also has a carboxylic acid ester group (COOCH3) attached to the final carbon.

Some notable aspects of this structure include:

  • The presence of a ketone group, which is a carbonyl group (C=O) bonded to two carbon atoms. Ketones are known for their reactivity and can participate in various condensation reactions.
  • The chlorine atom, which can influence the molecule's reactivity and solubility depending on its position in the chain.

Chemical Reactions Analysis

  • Nucleophilic addition reactions: The ketone group can react with nucleophiles (electron-donating species) to form new carbon-carbon bonds. For example, it could react with a Grignard reagent to form a secondary alcohol.
  • Ester hydrolysis: The ester group can be cleaved under acidic or basic conditions to yield 5-chloro-4-oxopentanoic acid and methanol.

Physical And Chemical Properties Analysis

  • Physical state: Likely a colorless liquid or solid at room temperature.
  • Melting point and boiling point: Data not available but likely within the range of similar molecules (boiling point around 200-300 °C).
  • Solubility: Moderately soluble in organic solvents like dichloromethane, chloroform, and acetone. Limited solubility in water due to the presence of the hydrophobic carbon chain.
  • Stability: Relatively stable under normal storage conditions. May decompose upon heating or exposure to strong acids or bases.

  • Oxidation: It can be oxidized to yield 5-chloro-4-oxohexanoic acid.
  • Reduction: The ketone group can be reduced to form 5-chloro-4-hydroxyhexanoate using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The chlorine atom can be replaced by various nucleophiles, leading to different derivatives depending on the nature of the nucleophile used.

These reactions are crucial for synthesizing various derivatives that may possess unique properties or biological activities.

The biological activity of methyl 5-chloro-4-oxohexanoate is primarily linked to its ability to interact with biological molecules through its reactive functional groups. Its structure allows it to participate in biochemical pathways, particularly those involving the reduction of prochiral ketones, which can lead to the formation of chiral alcohols. This stereoselectivity is valuable in pharmaceutical chemistry, where chiral compounds often exhibit different biological activities compared to their achiral counterparts.

Synthetic Routes

Methyl 5-chloro-4-oxohexanoate can be synthesized through several methods:

  • Chlorination of Methyl 4-oxohexanoate: This method involves using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to achieve selective chlorination.
  • Continuous Flow Reactors: In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and improve yields. This method allows for better control over reaction parameters and enhances efficiency.

Reaction Conditions

Common reagents used in the synthesis include:

  • Chlorinating agents: Thionyl chloride, phosphorus pentachloride.
  • Reducing agents: Sodium borohydride, lithium aluminum hydride for subsequent reduction reactions.

Purification techniques such as distillation or recrystallization are typically employed to achieve the desired purity of the final product.

Methyl 5-chloro-4-oxohexanoate finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.
  • Organic Synthesis: The compound is utilized in creating other chemical entities through substitution and reduction reactions.
  • Agricultural Chemicals: Potential uses may extend to agrochemicals due to its reactivity and ability to form derivatives that could act as pesticides or herbicides.

These applications highlight its versatility and importance in chemical manufacturing and development.

Research into the interaction studies of methyl 5-chloro-4-oxohexanoate indicates that it can effectively engage with various biological targets due to its functional groups. Its ability to form chiral centers through stereoselective reductions makes it particularly interesting for drug design, where chirality plays a critical role in efficacy and safety profiles. The compound's interactions may also involve biochemical pathways that are essential for metabolic processes.

Methyl 5-chloro-4-oxohexanoate has several analogs that share structural similarities but differ in their substituents or functional groups. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 4-chloro-5-oxohexanoateSimilar β-ketoester structureDifferent chlorine positioning
Ethyl 5-chloro-4-oxohexanoateEthyl ester instead of methylVariation in ester group affects solubility
Methyl 5-bromo-4-oxohexanoateBromine instead of chlorinePotentially different reactivity due to bromine
Methyl 4-oxohexanoateLacks chlorine substitutionServes as a precursor without halogen influence

Uniqueness

Methyl 5-chloro-4-oxohexanoate stands out due to its specific substitution pattern at the fifth carbon, which significantly influences its reactivity towards nucleophiles and its behavior in reduction and oxidation reactions. This unique feature allows it to participate in diverse synthetic pathways not readily accessible by its analogs .

XLogP3

0.9

Dates

Last modified: 04-14-2024

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